molecular formula C19H16ClN3OS B2804060 5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE CAS No. 898648-18-5

5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B2804060
CAS No.: 898648-18-5
M. Wt: 369.87
InChI Key: RPRJTTOMFRBLMH-UHFFFAOYSA-N
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Description

5-Chloro-N-(diphenylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmaceuticals, found in a wide range of bioactive molecules . Its core structure, which includes a chlorine substituent and a methylsulfanyl group, is common in compounds designed as kinase inhibitors . The diphenylmethyl group attached to the carboxamide nitrogen is a structural motif known to influence a compound's ability to interact with biological targets and can affect its pharmacokinetic properties. This specific molecular architecture suggests potential utility in the development of targeted covalent inhibitors, a prominent area in oncological research. As a key intermediate, this compound offers researchers a versatile building block for the synthesis of more complex derivatives, for use in structure-activity relationship (SAR) studies, or for screening against novel biological targets. It is intended solely for use in non-clinical laboratory research.

Properties

IUPAC Name

N-benzhydryl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-25-19-21-12-15(20)17(23-19)18(24)22-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRJTTOMFRBLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as methylthiol, in the presence of a base.

    Formation of the Benzhydryl Group: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of 5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(DIPHENYLMETHYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent effects, functional group variations, and inferred biological or chemical behaviors.

Substituent Variations in the Sulfanyl/Sulfonyl Group

  • 5-Chloro-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide () :
    • Replaces -SMe with an ethylsulfanyl (-SEt) group, increasing lipophilicity (higher logP).
    • Introduces a sulfamoyl-linked dimethylpyrimidinyl substituent, enhancing hydrogen-bond acceptor capacity (sulfamoyl -SO2NH-) and steric bulk. This may alter target binding specificity compared to the diphenylmethyl group in the target compound .
  • 5-Chloro-N-(4-Chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide (): Substitutes -SMe with a sulfonyl (-SO2Et) group, increasing polarity and oxidation state. The 4-chlorobenzyl and furanylmethyl substituents introduce distinct steric and electronic profiles, possibly affecting receptor binding .

Carboxamide Modifications

  • 5-Chloro-N-(4-Fluorophenyl)-2-[(2-Methylphenyl)methylsulfonyl]pyrimidine-4-Carboxamide (): Replaces diphenylmethyl with a 4-fluorophenyl group, introducing electron-withdrawing effects (fluorine) that could modulate carboxamide acidity and hydrogen-bonding interactions.

Chloro Substituent Positioning

  • All compared compounds retain the 5-chloro substituent on the pyrimidine ring, suggesting a conserved role in electronic stabilization or target interaction (e.g., halogen bonding). However, positional isomers (e.g., 4-chloro derivatives) are absent in the evidence, limiting direct comparison.

Research Implications and Limitations

The structural variations observed in these compounds suggest tailored applications:

  • Target Compound : Likely optimized for hydrophobic target interactions (e.g., kinase inhibitors or GPCR antagonists).
  • Sulfamoyl Derivatives (): Potential use in contexts requiring enhanced water solubility or specific hydrogen-bond networks.
  • Sulfonyl Derivatives () : Improved metabolic stability for prolonged in vivo activity.

Limitations : Direct biological data (e.g., IC50, binding affinities) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

5-Chloro-N-(diphenylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chlorine atom at the 5-position of the pyrimidine ring.
  • Diphenylmethyl group attached to the nitrogen atom.
  • Methylsulfanyl group at the 2-position.

This unique combination of substituents is believed to influence its biological activity significantly.

Research indicates that 5-chloro-N-(diphenylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits its biological effects primarily through:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in targeting multiple tyrosine kinases, which are crucial in cancer cell signaling pathways. In vitro studies have demonstrated that it can inhibit key enzymes such as EGFR, Her2, and VEGFR2, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound appears to induce apoptosis in various cancer cell lines. Mechanistic studies revealed an increase in pro-apoptotic proteins (caspase-3, Bax) and a decrease in anti-apoptotic proteins (Bcl-2) following treatment with the compound .
  • Cell Cycle Arrest : It has been reported that 5-chloro-N-(diphenylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can cause cell cycle arrest at the G1 phase, further contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components. A detailed SAR analysis indicates:

  • Compounds with electron-withdrawing groups (like chlorine) at specific positions on the aromatic rings tend to exhibit higher cytotoxicity against cancer cell lines.
  • The presence of the diphenylmethyl moiety enhances binding affinity to target proteins, thereby increasing potency against various cancer types .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that 5-chloro-N-(diphenylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including HepG2, MDA-MB-231, and HeLa cells. The IC50 values ranged from 29 µM to 59 µM depending on the cell line tested .
  • Apoptosis Induction : A study involving HepG2 cells showed that treatment with this compound resulted in a notable increase in apoptotic cells from 0.29% (control) to approximately 9.74% (treated). This suggests a strong potential for inducing programmed cell death in liver cancer cells .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and key enzymes involved in tumor growth and survival pathways. These findings support its potential as a lead compound for further development into therapeutic agents .

Summary Table of Biological Activity

Activity TypeObserved EffectsReference
Tyrosine Kinase InhibitionEGFR, Her2, VEGFR2 inhibition
Apoptosis InductionIncreased caspase-3 and Bax; decreased Bcl-2
CytotoxicityIC50 values between 29 µM - 59 µM
Cell Cycle ArrestG1 phase arrest observed

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key factors include using sodium hydride as a base in dimethylformamide (DMF) for deprotonation steps, controlling reaction temperatures (typically 0–60°C), and employing reflux conditions for cyclization. Purification via recrystallization or column chromatography, followed by validation via HPLC (>95% purity) and NMR spectroscopy, ensures reproducibility .

Q. What spectroscopic techniques are critical for confirming structural integrity?

Multinuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs) resolves substituent positions, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. X-ray crystallography can elucidate 3D conformation, particularly for pyrimidine-thiadiazole hybrids .

Q. What are the essential considerations for stability studies under varying pH and temperature?

Design accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and temperatures up to 80°C. Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots for thermal degradation) .

Q. How do researchers establish structure-activity relationships (SAR) for analogs?

Systematically modify substituents (e.g., chloro, methylsulfanyl) and evaluate changes in bioactivity. For example, replacing the diphenylmethyl group with a trifluoromethylphenyl moiety increases kinase inhibition by 40% in some assays .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across assay systems?

Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Use isoform-specific enzyme panels to clarify selectivity .

Q. How do electron-withdrawing groups (EWGs) influence pharmacokinetic profiles?

Introducing EWGs (e.g., -CF₃) at the pyrimidine 2-position enhances metabolic stability by reducing CYP3A4-mediated oxidation. LogP values increase by 0.5–1.0 units, correlating with improved membrane permeability in Caco-2 assays .

Q. What computational methods model interactions with kinase targets?

Perform molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets. Validate with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Key residues (e.g., Lys48 in EGFR) show hydrogen bonding with the carboxamide group .

Q. How can off-target effects be systematically investigated in cellular models?

Use chemoproteomics (e.g., activity-based protein profiling) to identify non-kinase targets. RNA sequencing (RNA-seq) can reveal pathway enrichment in treated vs. untreated cells, highlighting unintended effects on apoptosis or inflammation .

Q. What analytical methods quantify the compound in biological matrices?

Develop a validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) of 1 ng/mL. Use deuterated internal standards (e.g., D₅-diphenylmethyl) to correct for matrix effects in plasma or tissue homogenates .

Q. How does stereoelectronic profiling predict metabolic stability?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare in vitro half-lives in hepatic microsomes with computational predictions to optimize metabolic resistance .

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